molecular formula C13H17F2N B13588822 (1-(2,4-Difluorophenyl)cyclohexyl)methanamine

(1-(2,4-Difluorophenyl)cyclohexyl)methanamine

Cat. No.: B13588822
M. Wt: 225.28 g/mol
InChI Key: UIMSKEFKUBLQCU-UHFFFAOYSA-N
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Description

(1-(2,4-Difluorophenyl)cyclohexyl)methanamine: is an organic compound with the molecular formula C13H17F2N It is characterized by the presence of a cyclohexyl group attached to a methanamine moiety, with two fluorine atoms substituted at the 2 and 4 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,4-Difluorophenyl)cyclohexyl)methanamine typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group is introduced via electrophilic aromatic substitution reactions using fluorinated benzene derivatives.

    Attachment of the Methanamine Group: The final step involves the attachment of the methanamine group to the cyclohexyl ring, often through reductive amination reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-(2,4-Difluorophenyl)cyclohexyl)methanamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of hydroxylated or ketone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be incorporated into polymers and materials to impart specific properties such as increased thermal stability.

Biology:

    Biochemical Studies: The compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes.

Medicine:

    Drug Development: (1-(2,4-Difluorophenyl)cyclohexyl)methanamine is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry:

    Chemical Manufacturing: It is used as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(2,4-Difluorophenyl)cyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (1-(2,4-Difluorophenyl)cyclopentyl)methanamine: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring.

    2,4-Difluorobenzylamine: Lacks the cyclohexyl ring, simpler structure.

Uniqueness:

    Structural Differences: The presence of the cyclohexyl ring in (1-(2,4-Difluorophenyl)cyclohexyl)methanamine provides unique steric and electronic properties compared to its analogs.

    Reactivity: The specific arrangement of functional groups in this compound can lead to distinct reactivity patterns, making it suitable for specialized applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H17F2N

Molecular Weight

225.28 g/mol

IUPAC Name

[1-(2,4-difluorophenyl)cyclohexyl]methanamine

InChI

InChI=1S/C13H17F2N/c14-10-4-5-11(12(15)8-10)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7,9,16H2

InChI Key

UIMSKEFKUBLQCU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CN)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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